molecular formula C26H24N2O4 B2709771 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol CAS No. 898915-01-0

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol

Cat. No.: B2709771
CAS No.: 898915-01-0
M. Wt: 428.488
InChI Key: YUBGFHAJLAXCRB-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is a complex organic compound that features a pyrimidine ring substituted with a dimethoxyphenyl group and a methoxyphenyl group

Preparation Methods

The synthesis of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound. The preparation involves the use of boron reagents and palladium catalysts under specific conditions to achieve the desired product .

Chemical Reactions Analysis

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Some examples include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-17-6-4-5-7-19(17)15-32-20-9-10-21(23(29)13-20)26-22(14-27-16-28-26)18-8-11-24(30-2)25(12-18)31-3/h4-14,16,29H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBGFHAJLAXCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3C4=CC(=C(C=C4)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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